2-(1H-Benzo[d]imidazol-2-yl)-3-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-Benzo[d]imidazol-2-yl)-3-fluorophenol is a useful research compound. Its molecular formula is C13H9FN2O and its molecular weight is 228.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(1H-Benzo[d]imidazol-2-yl)-3-fluorophenol is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole moiety with a fluorophenol substituent. The presence of the fluorine atom enhances its stability and biological activity, making it a subject of interest in pharmacological studies.
Research indicates that 2-(1H-benzimidazol-2-yl)-3-fluorophenol interacts with various biological targets, particularly in the central nervous system. Its mechanism of action involves modulation of GABA-A receptors, where it acts as a positive allosteric modulator. This interaction enhances receptor activity and has implications for neuropharmacological applications.
Key Mechanisms:
- Binding to GABA-A Receptors : The compound stabilizes binding through hydrogen bonds and hydrophobic interactions at the α1/γ2 interface of the receptor.
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit cyclin-dependent kinase (CDK) activity, which is crucial for cell cycle regulation.
- DNA Interaction : Some studies suggest that imidazole-containing compounds can bind to DNA grooves, potentially leading to peroxide-mediated DNA cleavage.
Biological Activity
The biological activity of 2-(1H-benzimidazol-2-yl)-3-fluorophenol includes significant antimicrobial and cytotoxic effects against various cell lines. It has been shown to induce apoptosis in cancer cells by modulating gene expression related to apoptosis pathways.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .
Cytotoxicity
In laboratory studies, 2-(1H-benzimidazol-2-yl)-3-fluorophenol has shown cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis is linked to its interaction with pro-apoptotic and anti-apoptotic genes .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of 2-(1H-benzimidazol-2-yl)-3-fluorophenol:
- Neuropharmacology : A study focused on the modulation of GABA-A receptors found that this compound significantly increased receptor activity in vitro, suggesting potential applications in treating anxiety disorders.
- Anticancer Research : In vitro experiments indicated that treatment with this compound led to a dose-dependent increase in apoptosis in various cancer cell lines, highlighting its potential as an anticancer therapeutic agent.
Properties
Molecular Formula |
C13H9FN2O |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-fluorophenol |
InChI |
InChI=1S/C13H9FN2O/c14-8-4-3-7-11(17)12(8)13-15-9-5-1-2-6-10(9)16-13/h1-7,17H,(H,15,16) |
InChI Key |
NQLHTEXYAIAITO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=C3F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.